ZK 93426 hydrochloride
Description
Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate (CAS: 89592-45-0; HMDB ID: HMDB0260031) is a synthetic β-carboline derivative belonging to the class of 9H-pyrido[3,4-b]indole compounds . Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.36 g/mol. Structurally, it features a pyridoindole core substituted with a methyl group at position 4, an isopropoxy group at position 5, and an ethyl ester at position 3 (Figure 1) .
Limited literature exists on its direct applications, though its structural analogs are studied for remyelination, tremor modulation, and receptor binding .
Properties
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJDOYVHCISJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028093 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler–Napieralski Cyclization
A common method for constructing the β-carboline skeleton involves Bischler–Napieralski cyclization. Starting from tryptamine derivatives, this reaction forms the tetracyclic pyridoindole structure. For example, 3-formyl-9H-pyrido[3,4-b]indole derivatives can serve as precursors for further functionalization.
Reaction Conditions :
- Reagents : Phosphorus oxychloride (POCl$$_3$$) or polyphosphoric acid.
- Temperature : 80–120°C under reflux.
- Yield : 60–75% in optimized setups.
Functionalization of the β-Carboline Core
Introduction of the 1-Methylethoxy Group
The isopropoxy group at position 5 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Typical Procedure :
Esterification at Position 3
The ethyl ester group is installed via Fischer esterification or acyl chloride intermediacy.
Fischer Esterification :
- Starting Material : 4-Methyl-5-isopropoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid.
- Conditions : Ethanol, catalytic sulfuric acid, reflux for 6–8 hours.
- Yield : 70–85% after purification.
Acyl Chloride Route :
- Chlorination : Thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to the acyl chloride.
- Alcoholysis : Reaction with ethanol in dichloromethane (DCM) at 0–25°C.
- Yield : 80–90%.
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Selection
The patent CN106187894A highlights the use of polar solvents like diethylene glycol dimethyl ether for similar esterifications, reducing side reactions. Potassium carbonate is preferred over toxic bases for environmental and safety reasons.
Temperature and Pressure Effects
Elevated temperatures (100–150°C) and pressures (0.5–1.1 MPa) improve reaction rates in methylation steps, as seen in pyrazole carboxylate syntheses. These conditions may apply to the target compound’s isopropoxy installation.
Purification Techniques
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) is standard.
- Crystallization : Ethanol/water recrystallization enhances purity to >98%.
Challenges and Alternative Approaches
Steric Hindrance at Position 5
The bulky isopropoxy group complicates substitution reactions. Microwave-assisted synthesis has been proposed to reduce reaction times and improve yields in analogous systems.
Regioselectivity in Substitution
Competing reactions at positions 4 and 5 necessitate careful control of electronic effects. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) could enhance regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bischler–Napieralski | High regioselectivity | Requires harsh acidic conditions | 60–75% |
| MBH Reaction | Modular C-3 functionalization | Long reaction times | 50–65% |
| SNAr for Isopropoxy | Scalable | Sensitivity to moisture | 50–65% |
| Fischer Esterification | Simple setup | Equilibrium limits conversion | 70–85% |
Chemical Reactions Analysis
Types of Reactions
ZK-93426 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile employed .
Scientific Research Applications
ZK-93426 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of beta-carbolines and their interactions with benzodiazepine receptors.
Biology: The compound is employed in research on neurotransmitter systems, particularly the role of acetylcholine in cognitive functions.
Medicine: ZK-93426 has been investigated for its potential anxiogenic and nootropic effects, making it a candidate for studying anxiety disorders and cognitive enhancement.
Mechanism of Action
ZK-93426 exerts its effects by acting as a weak partial inverse agonist of benzodiazepine receptors. This means that it binds to these receptors and induces a response opposite to that of benzodiazepine agonists. The compound increases the release of acetylcholine, which is associated with enhanced cognitive function and alertness. The molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and the cholinergic system .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings
GABAA Receptor Affinity :
- The target compound exhibits higher potency (Ki = 137.0 nM) compared to tert-butyl β-carboline-3-carboxylate (Ki = 1000.0 nM), likely due to its isopropoxy and methyl groups enhancing receptor interaction .
- β-CCE lacks substituents at positions 4 and 5 but shows remyelination effects, suggesting ester groups alone may drive oligodendrocyte modulation .
Tremorogenic Activity: Harmane, an endogenous β-carboline, is linked to essential tremor (ET) with elevated blood concentrations in ET patients .
These modifications influence solubility, bioavailability, and receptor selectivity .
Limited Natural Occurrence: Unlike harmane and harmine, which are dietary or endogenous, the target compound is exclusively synthetic and part of the human exposome .
Biological Activity
Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 89592-45-0
The compound is characterized by the presence of a pyridoindole structure, which is known for its bioactive properties. The ethyl ester group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW480 | 0.9 - 3.64 | Induces apoptosis |
| A549 | 0.43 - 1.18 | Cell cycle arrest |
| MCF-7 | <0.01 | Inhibition of RXRa |
In vitro studies demonstrated that the compound's derivatives could inhibit cell proliferation effectively, with IC50 values indicating strong anti-proliferative activity against colorectal (SW480), lung (A549), and breast (MCF-7) cancer cells .
Neuroprotective Effects
Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate has also been investigated for its neuroprotective properties. It exhibits mixed affinity for GABA_A receptors, suggesting a potential role in modulating neurotransmission and offering protection against neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA_A Receptor Modulation : The compound acts as an agonist at GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This action may contribute to its neuroprotective effects and potential anxiolytic properties .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways leading to cell death, particularly through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases enhances its efficacy as an anticancer agent .
Study on Antitumor Activity
In a controlled study involving murine models, ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate was administered at varying doses to evaluate its protective effects against chemically induced tumors. The results indicated a significant reduction in tumor size and incidence compared to control groups, with a DA50 ranging from 0.3 to 30 mg/kg depending on the route of administration .
Neuroprotective Research
A neuroprotection study assessed the compound's effects on neuronal cell lines exposed to oxidative stress. Results showed that treatment with ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate significantly improved cell viability and reduced markers of oxidative damage .
Q & A
Q. What are the established synthetic routes for Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed amidation-cyclization, as demonstrated in pyridoindole derivatives. For example, introducing substituents like methyl or isopropoxy groups may involve:
- Oxidative functionalization : Use SeO₂ in dioxane to introduce formyl groups at the 1-position, followed by nucleophilic substitution for alkoxy groups .
- Esterification : React β-carboline intermediates with ethyl chloroformate under basic conditions (e.g., KOH) to install the carboxylate ester .
Optimize reaction temperatures (e.g., 60–80°C for cyclization) and catalyst loading (5–10% Pd) to improve yields (typically 50–70%) .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodological Answer : Key characterization methods include:
- ¹H NMR : Look for indole NH protons (~δ 11.6 ppm) and methyl/isopropoxy signals (δ 2.7–2.8 ppm for CH₃, δ 1.3–1.5 ppm for isopropoxy CH₃) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 351 [M+H]⁺) and fragmentation patterns via collision-induced dissociation (CID) .
- 13C NMR : Carboxylate carbonyl appears at ~δ 165 ppm, while pyridine/indole carbons range from δ 110–150 ppm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to limited safety data.
- Avoid inhalation/contact; follow GHS guidelines for β-carboline derivatives (e.g., potential irritancy) .
- Store in sealed containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How does the 4-methyl-5-isopropoxy substitution pattern affect biological activity compared to unsubstituted β-carboline analogs?
- Methodological Answer :
- Enzyme inhibition assays : Compare IC₅₀ values against aryl hydrocarbon hydroxylase (CYP1A1) using 7-ethoxyresorufin deethylase (EROD) assays. Methyl/isopropoxy groups may enhance lipophilicity, improving membrane permeability .
- SAR studies : Replace isopropoxy with methoxy or hydroxyl groups to assess steric/electronic effects on binding affinity .
Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates redox activity, validated via cyclic voltammetry .
- NBO analysis : Identify hyperconjugative interactions (e.g., ester carbonyl with indole π-system) stabilizing the structure .
Q. How can structural contradictions in NMR data be resolved when synthesizing derivatives with similar substitution patterns?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in δ 7.5–8.5 ppm (aromatic protons) by correlating ¹H-¹H coupling and ¹H-¹³C connectivity .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamerism in isopropoxy groups) by acquiring spectra at 25°C vs. –40°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
